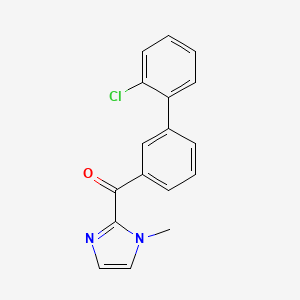![molecular formula C17H26N4O B3808260 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B3808260.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine
Vue d'ensemble
Description
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine, also known as NPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In addition, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also some limitations to the use of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Orientations Futures
There are several future directions for research on N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has been shown to have neuroprotective effects, and further studies are needed to investigate its potential as a therapeutic agent in these conditions. Another area of interest is the development of more potent and selective N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine analogs, which could have improved therapeutic efficacy and reduced side effects. Finally, studies are needed to investigate the safety and efficacy of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine in human clinical trials, which could provide important insights into its potential as a therapeutic agent.
Applications De Recherche Scientifique
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclopentanamine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[4-[3-[(cyclopentylamino)methyl]pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-14(22)20-9-11-21(12-10-20)17-15(5-4-8-18-17)13-19-16-6-2-3-7-16/h4-5,8,16,19H,2-3,6-7,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLZHWPAIKXMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B3808177.png)
![2-(dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride hydrate](/img/structure/B3808182.png)
![3-[(cyclohexylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B3808190.png)
![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B3808197.png)
![2-[1-cyclohexyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3808198.png)

![3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide](/img/structure/B3808218.png)
![N-[3-(allyloxy)benzyl]-N-ethyl-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3808222.png)
![1-(1-azocanyl)-3-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3808226.png)
![2-{3-[2-(4-fluorophenyl)-1-pyrrolidinyl]-3-oxopropyl}-5-(3-methylbenzyl)-1,3,4-oxadiazole](/img/structure/B3808252.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-[(1-methylpiperidin-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B3808258.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3808279.png)
![3-[2-({2-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B3808289.png)
![N-(2-chloro-6-fluorobenzyl)-N-cyclopropyl-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3808296.png)